molecular formula C21H32O3 B129052 Androstanolone acetate CAS No. 1164-91-6

Androstanolone acetate

Cat. No.: B129052
CAS No.: 1164-91-6
M. Wt: 332.5 g/mol
InChI Key: ILCTUFVQFCIIDS-NGFSFWIMSA-N
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Mechanism of Action

Target of Action

Androstanolone acetate, also known as Stanolone acetate or Dihydrotestosterone (DHT), primarily targets the Androgen receptor . It also interacts with other receptors such as the Estrogen receptor alpha , Mineralocorticoid receptor , and Estradiol 17-beta-dehydrogenase 1 . These receptors play crucial roles in various physiological processes, including the regulation of sexual characteristics, fluid balance, and estrogen metabolism.

Mode of Action

This compound is a potent androgenic metabolite of testosterone . It is generated by a 5-alpha reduction of testosterone . Unlike testosterone, DHT cannot be aromatized to estradiol, therefore, DHT is considered a pure androgenic steroid . It binds to the androgen receptor, exerting its effects by modulating gene expression .

Biochemical Pathways

The primary biochemical pathway of this compound involves the conversion of testosterone into DHT via 5-alpha reduction . This process enhances the androgenic potency of the compound as DHT binds to androgen receptors with higher affinity than testosterone . The downstream effects of this pathway include the regulation of sexual characteristics and other androgen-dependent physiological processes .

Pharmacokinetics

The bioavailability of this compound varies depending on the route of administration. Oral bioavailability is very low due to extensive first-pass metabolism . Transdermal application shows a bioavailability of 10%, while intramuscular injection demonstrates complete (100%) bioavailability . The compound is metabolized in the liver and has a transdermal elimination half-life of 2.8 hours . It is excreted primarily in urine .

Result of Action

This compound exerts strong androgenic effects and muscle-building effects, as well as relatively weak estrogenic effects . It can lead to significant androgenic side effects, such as acne, hair loss, and prostate enlargement . The medication is used mainly in the treatment of low testosterone levels in men and is also used to treat breast development and small penis in males .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s bioavailability can be affected by the route of administration . Additionally, individual factors such as age, health status, and genetic makeup can also influence the compound’s action and efficacy .

Preparation Methods

Stanolone acetate can be synthesized from 4-androstenedione as a raw material. The process involves the reaction of 4-androstenedione with triethyl orthoformate in an organic solvent under acid-catalyzed conditions . The detailed industrial production methods are not widely documented, but the synthesis typically involves multiple steps of chemical reactions to achieve the desired esterification.

Chemical Reactions Analysis

Stanolone acetate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of stanolone acetate may yield ketones or alcohols, while reduction may yield hydrocarbons or alcohols.

Scientific Research Applications

Stanolone acetate has several scientific research applications, including:

Comparison with Similar Compounds

Stanolone acetate is similar to other dihydrotestosterone esters, such as:

Stanolone acetate is unique in its specific ester form, which affects its pharmacokinetics and biological activity. Unlike testosterone, it cannot be converted to estradiol, making it a pure androgenic compound .

Properties

IUPAC Name

[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O3/c1-13(22)24-19-7-6-17-16-5-4-14-12-15(23)8-10-20(14,2)18(16)9-11-21(17,19)3/h14,16-19H,4-12H2,1-3H3/t14-,16-,17-,18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCTUFVQFCIIDS-NGFSFWIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90922040
Record name Dihydrotestosterone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90922040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1164-91-6
Record name Dihydrotestosterone acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1164-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stanolone acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001164916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stanolone acetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13951
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dihydrotestosterone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90922040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name STANOLONE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63Z2Y83W8N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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